molecular formula C19H24N4O2S B6567210 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dimethylphenyl)acetamide CAS No. 921876-59-7

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dimethylphenyl)acetamide

Cat. No. B6567210
CAS RN: 921876-59-7
M. Wt: 372.5 g/mol
InChI Key: LBAOFUVTVNNETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dimethylphenyl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound . The molecule also includes a cyclopentylcarbamoyl group and a 2,3-dimethylphenyl group .


Molecular Structure Analysis

The molecular formula of the compound is C18H19F3N4O3S . This indicates that the molecule contains 18 carbon atoms, 19 hydrogen atoms, 3 fluorine atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Thiazole compounds are known to exhibit a wide range of biological activities, but the specific activity of this compound would depend on its exact structure and the context in which it is used .

properties

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-6-5-9-16(13(12)2)22-17(24)10-15-11-26-19(21-15)23-18(25)20-14-7-3-4-8-14/h5-6,9,11,14H,3-4,7-8,10H2,1-2H3,(H,22,24)(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAOFUVTVNNETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dimethylphenyl)acetamide

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